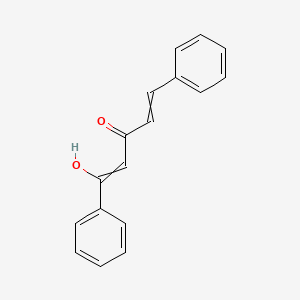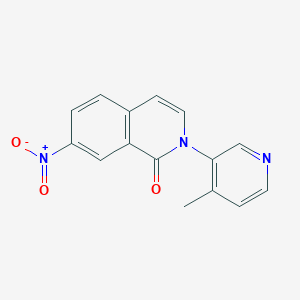
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid
描述
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group, a methoxy group, and a pyrrolidine-1-carbonyl group attached to a phenyl ring, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol, water, or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the methoxy and pyrrolidine-1-carbonyl groups, making it less versatile.
2-Methoxyphenylboronic acid:
6-(Pyrrolidine-1-carbonyl)phenylboronic acid: Lacks the methoxy group, which may affect its reactivity and stability.
Uniqueness
The combination of these functional groups allows for greater versatility in synthetic and research applications .
属性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
[2-methoxy-6-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c1-18-10-6-4-5-9(11(10)13(16)17)12(15)14-7-2-3-8-14/h4-6,16-17H,2-3,7-8H2,1H3 |
InChI 键 |
UQCVQYLASNELFU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC=C1OC)C(=O)N2CCCC2)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-Chloro-pyrimidin-4-yl)-[3-(4-methyl-piperazin-1-yl)-propyl]-amine](/img/structure/B8350469.png)







![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole](/img/structure/B8350533.png)

